1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide
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Overview
Description
1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide is a compound that combines the structural features of quinoline and azetidine. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Azetidines, on the other hand, are four-membered nitrogen-containing heterocycles that exhibit unique reactivity due to their ring strain . The combination of these two moieties in a single molecule makes this compound an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide involves multiple steps, starting with the preparation of the quinoline and azetidine precursors. The quinoline moiety can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . The azetidine ring can be formed through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines .
For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the quinoline moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This dual mechanism makes the compound effective against a wide range of pathogens.
Comparison with Similar Compounds
1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide can be compared with other similar compounds, such as:
Aziridines: These are three-membered nitrogen-containing heterocycles that are more reactive due to higher ring strain.
Other Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Other Sulfonamides: Compounds like sulfanilamide, which are used as antibiotics.
The uniqueness of this compound lies in its combination of the quinoline and azetidine moieties, which endows it with a broad spectrum of biological activities and unique chemical reactivity.
Properties
IUPAC Name |
1-(5-nitroquinolin-6-yl)azetidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-21(19,20)8-6-15(7-8)11-4-3-10-9(2-1-5-14-10)12(11)16(17)18/h1-5,8H,6-7H2,(H2,13,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDGVZYFBDNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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